3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde
Description
Properties
IUPAC Name |
2-bromo-6-fluoro-4-phenylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-12-6-10(7-13(15)11(12)8-16)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHQNXPRCDCGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 3-bromo-5-fluorobenzene and 4-formylphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, usually in an organic solvent such as dioxane or tetrahydrofuran (THF), and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dioxane or THF.
Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.
Major Products
Substitution: Various substituted biphenyl derivatives.
Oxidation: 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-methanol.
Scientific Research Applications
Organic Synthesis
Methyl 2-chloro-2-methoxyacetate serves as an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization, making it valuable in multi-step synthesis processes.
Pharmaceutical Development
The compound has been utilized in the synthesis of bioactive molecules, including:
- Antiviral Agents : Methyl 2-chloro-2-methoxyacetate has been incorporated into the synthesis of antiviral compounds targeting various viral infections.
- Anticancer Drugs : Researchers have explored its potential in developing novel anticancer agents through modifications that enhance therapeutic efficacy.
Biological Studies
Studies have indicated that methyl 2-chloro-2-methoxyacetate may influence cellular processes. For example, it has been investigated for its effects on lysosomal function and phospholipid metabolism, which are critical in understanding drug-induced phospholipidosis—a condition associated with drug toxicity .
Case Study 1: Synthesis of Antiviral Compounds
A study demonstrated the use of methyl 2-chloro-2-methoxyacetate as a precursor for synthesizing a series of antiviral agents. The compound's unique structure allowed for modifications that resulted in enhanced antiviral activity against specific viral targets.
Case Study 2: Anticancer Drug Development
In another research project, methyl 2-chloro-2-methoxyacetate was used to synthesize derivatives that exhibited promising anticancer properties. The derivatives were tested on various cancer cell lines, showing significant cytotoxic effects compared to standard chemotherapeutics.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in various coupling reactions. The presence of the bromine and fluorine atoms enhances its reactivity, making it a versatile intermediate. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
a. 3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-carbaldehyde (CAS 2901096-85-1)
- Molecular Formula : C₁₃H₈ClFO
- Molecular Weight : 234.65 g/mol
- Boiling Point : 346.0 ± 42.0 °C (predicted)
- Density : 1.285 ± 0.06 g/cm³ (20 °C)
- Key Differences :
- The substitution of bromine (Br) with chlorine (Cl) reduces molecular weight by ~45 g/mol (Br: ~80 g/mol; Cl: ~35.5 g/mol).
- Bromine’s higher polarizability increases van der Waals interactions, leading to higher predicted boiling points and densities for the brominated analog compared to the chlorinated compound .
b. 5-Bromo-3-chloro-[1,1'-biphenyl]-2-carbaldehyde
- Structural Notes: Bromine at position 5, chlorine at position 3, and aldehyde at position 2.
- C-4) may influence solubility and crystallinity .
c. 4'-Chloro-2'-fluoro-5'-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Structural Features: Methyl group at position 5', chloro at 4', fluoro at 2'. The methyl group enhances hydrophobicity, which may improve membrane permeability in drug candidates. No boiling point or density data are available, but steric bulk from the methyl group could lower melting points compared to halogen-only analogs .
d. 4'-Bromo-2'-ethyl-6'-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS 3002490-98-1)
- Molecular Weight : 303.19 g/mol
- Boiling Point : 402.7 ± 45.0 °C (predicted)
- Density : 1.308 ± 0.06 g/cm³ (20 °C)
- Comparison :
- The ethyl and methyl groups increase molecular weight and steric hindrance, leading to higher boiling points and densities compared to simpler halogenated analogs like 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde .
Biological Activity
3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound based on diverse scientific literature.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods, including cross-coupling reactions and functionalization of biphenyl derivatives. The presence of bromine and fluorine substituents is believed to enhance its biological activity by influencing its electronic properties and steric hindrance.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Prostate Cancer (PC-3)
- Colon Cancer (Caco-2)
In vitro assays using the MTT method have shown that the compound induces cytotoxic effects in these cell lines, with IC50 values indicating moderate to high potency. For example, one study reported an IC50 value of approximately 35 µM against MCF-7 cells, suggesting a promising profile for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were found to be as low as 12.5 µg/mL for certain strains, indicating effective antimicrobial potential . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to apoptosis.
- Interaction with DNA : By intercalating into DNA or forming adducts, it may disrupt replication and transcription processes.
Table 1: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde?
Methodological Answer: The synthesis of halogenated biphenyl aldehydes typically employs cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to assemble the biphenyl core, followed by functionalization. For example:
- Step 1: Suzuki-Miyaura coupling of a bromo-substituted benzaldehyde with a fluoro-substituted phenylboronic acid using Pd catalysts (e.g., Pd(PPh₃)₄) in THF or DMF .
- Step 2: Halogenation at specific positions using directed ortho-metalation (DoM) or electrophilic substitution, leveraging bromine/fluorine directing effects .
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization via /-NMR and LC-MS to confirm regiochemistry .
Q. How do substituents influence the compound’s stability under storage or reaction conditions?
Methodological Answer: The bromine and fluorine substituents introduce steric and electronic effects:
- Electron-withdrawing fluorine stabilizes the aldehyde group against oxidation but may increase susceptibility to nucleophilic attack at the para position .
- Bromine enhances stability via steric hindrance but risks debromination under reducing conditions. Stability assays (e.g., accelerated degradation studies in DMSO/water at 40°C for 48 hours) are recommended to assess shelf life .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR: -NMR identifies fluorine environments, while -NMR reveals coupling patterns between adjacent protons (e.g., biphenyl ring protons at δ 7.2–8.0 ppm) .
- X-ray crystallography: Resolves halogen positioning and confirms biphenyl planarity, critical for structure-activity relationship (SAR) studies .
- IR spectroscopy: Detects aldehyde C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculates electron density maps to identify reactive sites. For example, the aldehyde group’s electrophilicity and bromine’s leaving-group potential can be quantified using Fukui indices .
- Molecular Dynamics (MD): Simulates solvent effects (e.g., THF vs. DMF) on reaction kinetics in Suzuki-Miyaura couplings .
- Case Study: Comparison of computed vs. experimental yields for analogous compounds (e.g., 3'-Bromo-2'-fluoro derivatives) validates model accuracy .
Q. What strategies resolve contradictions in reported biological activities of halogenated biphenyl aldehydes?
Methodological Answer:
- Meta-analysis: Compare SAR data from structurally similar compounds (e.g., 3'-Chloro-5'-fluoro vs. 3-Bromo-5-fluoro derivatives) to isolate substituent-specific effects .
- Enzyme Assays: Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) under standardized conditions (pH 7.4, 37°C) to control for variability in prior studies .
- Solubility Adjustments: Use co-solvents (e.g., PEG-400) to address discrepancies in bioavailability observed in antimicrobial assays .
Q. How can the compound’s electronic properties be tuned for material science applications?
Methodological Answer:
- Substituent Engineering: Replace bromine with stronger electron-withdrawing groups (e.g., nitro) to enhance charge-transfer properties in organic semiconductors .
- Crystallography-Driven Design: Align biphenyl rings via π-π stacking by introducing methyl groups at sterically tolerant positions (e.g., ortho to fluorine) .
- Electrochemical Profiling: Cyclic voltammetry (CH₃CN, 0.1 M TBAPF₆) quantifies HOMO/LUMO levels for optoelectronic applications .
Methodological Tables
Q. Table 1. Comparative Reactivity of Halogenated Biphenyl Aldehydes
| Compound | Reaction with NaBH₄ (Yield%) | Suzuki Coupling Efficiency | Stability (t₁/₂ in DMSO) |
|---|---|---|---|
| 3-Bromo-5-fluoro derivative | 85% (aldehyde → alcohol) | 78% (Pd(OAc)₂, 80°C) | 72 hours |
| 3-Chloro-5-fluoro derivative | 92% | 65% | 96 hours |
| 3-Iodo-5-fluoro derivative | 70% | 88% | 48 hours |
| Data synthesized from |
Q. Table 2. Biological Activity of Structural Analogues
| Compound | IC₅₀ (CYP3A4 Inhibition) | MIC (E. coli, μg/mL) | LogP |
|---|---|---|---|
| 3-Bromo-5-fluoro derivative | 12 μM | 64 | 3.2 |
| 3'-Bromo-2'-fluoro derivative | 18 μM | 128 | 3.8 |
| 4-Bromo-3-fluoro derivative | 8 μM | 32 | 2.9 |
| Data from |
Key Research Gaps Identified
Limited experimental data on the compound’s photostability under UV-Vis irradiation.
Mechanistic studies needed to clarify bromine’s role in modulating aldehyde reactivity.
Scalability challenges in multi-step syntheses (e.g., Pd catalyst recovery ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
